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Compound of Interest

Compound Name: 2-Bromo-6-methylaniline

Cat. No.: B1334028

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Bromo-6-methylaniline (CAS No. 53848-17-2).[1][2][3][4][5][6][7][8] Aimed at
researchers, scientists, and professionals in drug development, this document outlines the
anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics of the molecule. Due to the limited availability of published experimental spectra
for this specific compound, this guide synthesizes predicted data and established principles for
the spectroscopic analysis of substituted anilines. Detailed experimental protocols for acquiring
such data are also provided.

Chemical Structure and Properties
« IUPAC Name: 2-Bromo-6-methylaniline[1]

« Molecular Formula: C7HsBrN[1][2][5]

« Molecular Weight: 186.05 g/mol [1][2][5]

« CAS Number: 53848-17-2[1][2][31[41[51[6][71[8]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For 2-Bromo-6-methylaniline, both *H and 13C NMR spectra would provide key information
about the arrangement of protons and carbon atoms.

IH NMR (Proton NMR)

The expected *H NMR spectrum of 2-Bromo-6-methylaniline in a solvent like CDCIs would
exhibit signals corresponding to the aromatic protons, the amine protons, and the methyl

protons.
Expected Chemical o )
Proton Type _ Multiplicity Integration
Shift (8, ppm)
Aromatic-H 6.8-7.5 Multiplet 3H
Amine (-NH2) 3.5 - 4.5 (broad) Singlet 2H
Methyl (-CH3) 21-25 Singlet 3H

13C NMR (Carbon-13 NMR)

The 18C NMR spectrum will show distinct signals for each of the seven carbon atoms in the
molecule. The chemical shifts are influenced by the electronic effects of the bromine, amine,
and methyl substituents.

Carbon Type Expected Chemical Shift (5, ppm)
C-NH:z 140 - 150

C-Br 110-120

C-CHs 125 - 135

Aromatic C-H 115-130

Methyl (-CH3) 15-25

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Bromo-6-methylaniline is expected to show characteristic absorption bands for
the N-H bonds of the primary amine and the C-H and C=C bonds of the substituted aromatic
ring.[9][10][11][12]

] Expected Wavenumber )
Functional Group ( 1 Intensity
cm-

N-H Stretch (asymmetric &

symmetric) 3300 - 3500 Medium

Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch (methyl) 2850 - 3000 Medium to Weak
C=C Aromatic Ring Stretch 1500 - 1600 Medium to Strong
N-H Bend 1580 - 1650 Medium

C-N Stretch 1250 - 1350 Medium

C-Br Stretch 500 - 650 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-Bromo-6-methylaniline, the mass spectrum would show a molecular ion
peak and several fragment ions. Due to the presence of bromine, a characteristic isotopic
pattern for the molecular ion peak (M*+ and M*+2) with approximately equal intensity would be
observed.[13]
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lon m/z (mass-to-charge ratio) Notes

Molecular ion peak showing

[M]*+ 185/187 the isotopic pattern of bromine
(7°Br/®1Br).

[M-CHs]* 170/172 Loss of a methyl group.

[M-NH2]* 169/171 Loss of the amino group.

[M-Br]* 106 Loss of the bromine atom.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of 2-Bromo-6-methylaniline.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIl3) in a clean, dry NMR tube.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent
does not contain one.

o Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
Data Acquisition (*H and 13C NMR):
 Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 'H NMR Parameters:
o Pulse sequence: Standard single-pulse experiment.

o Spectral width: 0-12 ppm.
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o Number of scans: 16-64.

o Relaxation delay: 1-2 seconds.

e 1BC NMR Parameters:

o

Pulse sequence: Proton-decoupled single-pulse experiment.

[¢]

Spectral width: 0-220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

[¢]

o Relaxation delay: 2-5 seconds.

Sample Preparatios Data Acquisitiol Data Processing
. T nsfer t NMR S tu] pA cquisition | | . U _— . _— Integration &
(W(‘lgh Sampl MR Tub j—\—L aaaaaaaaa | Acquire FID Fourier Transform Phase Correction Baseline Correction Peak Picking

Click to download full resolution via product page

A simplified workflow for NMR analysis.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
e Ensure the ATR crystal of the FTIR spectrometer is clean.

¢ Place a small amount of liquid or solid 2-Bromo-6-methylaniline directly onto the ATR
crystal.

o If a solid, use the pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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e Parameters:

(¢]

Spectral range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of scans: 16-32.

[¢]

A background spectrum of the clean, empty ATR crystal should be collected prior to the

[e]

sample scan.
Sample Preparation Data Acquisition Data Processing
Collect Background Collect Sample ATR & Baseline S
[Clean ATR CrystaD—V[Apply Sample to Crystal [ Spectrum Correction ]—» Peak Picking

Click to download full resolution via product page

A simplified workflow for FTIR analysis.

Mass Spectrometry (MS)

Sample Preparation (Electron lonization - El):

o Prepare a dilute solution of 2-Bromo-6-methylaniline in a volatile organic solvent (e.g.,
methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

 Further dilute this stock solution to a final concentration of about 10-100 pg/mL.

Data Acquisition:

e Instrument: A mass spectrometer with an Electron lonization (EI) source, often coupled with
a Gas Chromatography (GC) inlet.[13][14][15][16][17]

o GC Parameters (if applicable):

o Injector temperature: 250 °C.
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o Column: A suitable capillary column (e.g., DB-5ms).

o Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a high
temperature (e.g., 280 °C).

e MS Parameters:
o lonization mode: Electron lonization (El).
o Electron energy: 70 eV.[14]
o Mass range: m/z 40-400.

o Source temperature: 200-250 °C.

C7HsBrN*
(m/z 185/187)

*CHs *NH2 *Br
[M-CHs]* [M-NHz]* [M-Br]*
(m/z 170/172) (m/z 169/171) (m/z 106)

Click to download full resolution via product page

Plausible fragmentation pathway for 2-Bromo-6-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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